molecular formula C18H11Cl3N4O2S B2735827 {[({2-[(4-Chlorobenzyl)thio]pyrimidin-4-yl}methylene)amino]oxy}(2,6-dichloropyridin-4-yl)methanone CAS No. 263755-78-8

{[({2-[(4-Chlorobenzyl)thio]pyrimidin-4-yl}methylene)amino]oxy}(2,6-dichloropyridin-4-yl)methanone

Cat. No.: B2735827
CAS No.: 263755-78-8
M. Wt: 453.72
InChI Key: RAIXIVCKJURNDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[({2-[(4-Chlorobenzyl)thio]pyrimidin-4-yl}methylene)amino]oxy}(2,6-dichloropyridin-4-yl)methanone is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrimidine core substituted with a chlorobenzylthio group and a dichloroisonicotinoyl-oxyimino moiety, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[({2-[(4-Chlorobenzyl)thio]pyrimidin-4-yl}methylene)amino]oxy}(2,6-dichloropyridin-4-yl)methanone typically involves multiple steps, starting with the preparation of the pyrimidine core. The chlorobenzylthio group is introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with a thiol derivative of pyrimidine under basic conditions. The dichloroisonicotinoyl-oxyimino moiety is then attached via an oxime formation reaction, involving the reaction of a dichloroisonicotinoyl chloride with an appropriate hydroxylamine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

{[({2-[(4-Chlorobenzyl)thio]pyrimidin-4-yl}methylene)amino]oxy}(2,6-dichloropyridin-4-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

{[({2-[(4-Chlorobenzyl)thio]pyrimidin-4-yl}methylene)amino]oxy}(2,6-dichloropyridin-4-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[({2-[(4-Chlorobenzyl)thio]pyrimidin-4-yl}methylene)amino]oxy}(2,6-dichloropyridin-4-yl)methanone involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {[({2-[(4-Chlorobenzyl)thio]pyrimidin-4-yl}methylene)amino]oxy}(2,6-dichloropyridin-4-yl)methanone lies in its specific combination of functional groups and the pyrimidine core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

[(E)-[2-[(4-chlorophenyl)methylsulfanyl]pyrimidin-4-yl]methylideneamino] 2,6-dichloropyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl3N4O2S/c19-13-3-1-11(2-4-13)10-28-18-22-6-5-14(24-18)9-23-27-17(26)12-7-15(20)25-16(21)8-12/h1-9H,10H2/b23-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIXIVCKJURNDY-NUGSKGIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=CC(=N2)C=NOC(=O)C3=CC(=NC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CSC2=NC=CC(=N2)/C=N/OC(=O)C3=CC(=NC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.